molecular formula C13H13ClN2 B13314554 2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline

2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B13314554
M. Wt: 232.71 g/mol
InChI Key: CNFAWBMMJWHMEU-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline is an organic compound that features a chloro-substituted aniline ring with a methyl group and a pyridin-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 2-chloro-5-methylaniline with pyridin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methyl-N-(pyridin-2-ylmethyl)aniline
  • 2-Chloro-5-methyl-N-(pyridin-4-ylmethyl)aniline
  • 2-Chloro-4-methyl-N-(pyridin-3-ylmethyl)aniline

Uniqueness

2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chloro and methyl groups, along with the pyridin-3-ylmethyl substituent, influences its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C13H13ClN2/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3

InChI Key

CNFAWBMMJWHMEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NCC2=CN=CC=C2

Origin of Product

United States

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